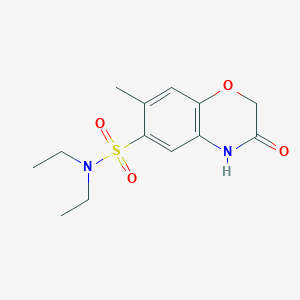

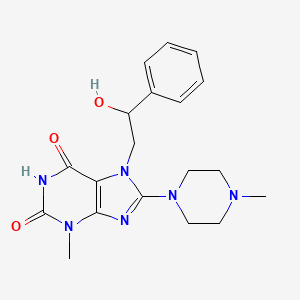

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles has been reviewed . The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . Another strategy involves reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl, which gives the desired benzoxazinones in moderate yields .Aplicaciones Científicas De Investigación

Insect Repellent and Vector Control

DEET is perhaps best known as an effective insect repellent. It has been widely used to protect against mosquito bites, ticks, and other arthropod vectors. Its mechanism involves disrupting the olfactory receptors of insects, making them less likely to land on treated skin. DEET-based formulations are essential for preventing vector-borne diseases like malaria, dengue fever, and Zika virus infection .

Organic Synthesis and Medicinal Chemistry

DEET serves as a versatile building block in organic synthesis. Researchers have employed it to create more complex molecules, especially in the preparation of amides. Its unique structure allows for diverse functionalization, making it valuable for drug discovery and development. Medicinal chemists explore DEET derivatives for potential antiviral, antibacterial, or antifungal agents .

Metal-Organic Framework (MOF) Solvent

Surprisingly, DEET has found a role in green chemistry. It acts as a solvent for synthesizing metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. Using DEET as a solvent reduces toxicity compared to traditional formamide-based methods, making MOF synthesis more environmentally friendly .

Eco-Friendly Synthesis of DEET

The synthesis of DEET itself has been optimized for environmental and economic factors. Researchers developed a copper-based metal-organic framework catalyst to promote oxidative coupling, resulting in >99% conversion and 95% yield of pure isolated product. This method qualifies as an excellent synthesis (EcoScale) based on green metrics, including atom economy and materials recovery .

Phase-Directing Capabilities in MOF Synthesis

Beyond its role as a solvent, DEET exhibits phase-directing capabilities during MOF synthesis. It influences crystal growth and morphology, affecting the final MOF structure. Researchers have explored DEET’s role in tailoring MOF properties for specific applications, such as drug delivery systems or gas separation .

Potential Antimicrobial Properties

While not yet fully explored, DEET derivatives have shown promise as antimicrobial agents. Researchers are investigating their activity against bacteria, fungi, and parasites. Understanding DEET’s interactions with microbial membranes and enzymes could lead to novel therapeutic strategies .

Propiedades

IUPAC Name |

N,N-diethyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFQKVSFJPHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Oxan-4-yl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3016003.png)

![N-(3-chloro-4-methoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3016005.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one](/img/structure/B3016008.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B3016013.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3016017.png)

![8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3016018.png)

![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)